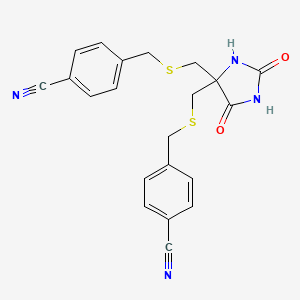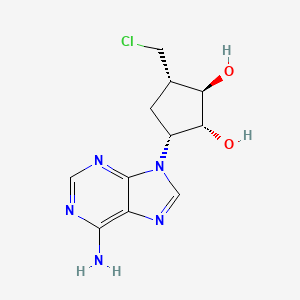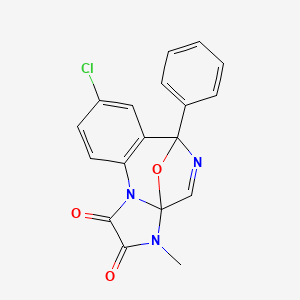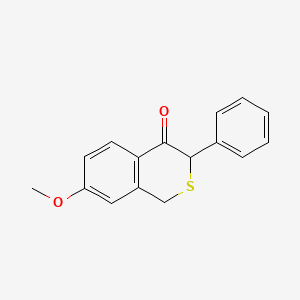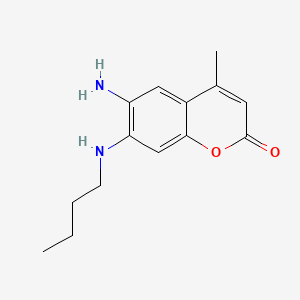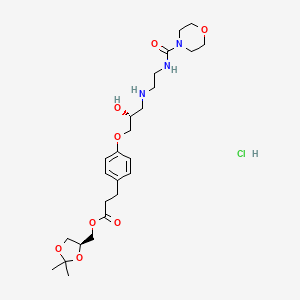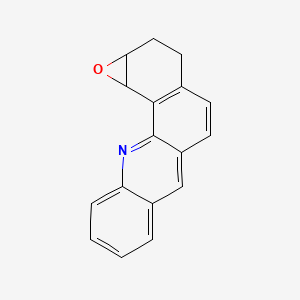
1,2-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a polycyclic aromatic compound that features an epoxy group and a tetrahydrobenzene ring fused to an acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine typically involves the following steps:
Formation of the Tetrahydrobenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the tetrahydrobenzene ring.
Acridine Ring Formation: The acridine moiety can be synthesized via cyclization reactions involving aromatic amines and aldehydes or ketones.
Epoxidation: The final step involves the epoxidation of the double bond in the tetrahydrobenzene ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products
Dihydroxy Derivatives: Formed through oxidation.
Diols: Resulting from the reduction of the epoxy ring.
Substituted Acridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents due to its ability to intercalate with DNA.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine exerts its effects involves:
DNA Intercalation: The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting DNA replication and transcription.
Epoxide Reactivity: The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Similar structure but with different positioning of the benzene ring.
3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)acridine: Contains additional hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is unique due to its specific ring fusion and the presence of an epoxy group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
85617-44-3 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-6-5-10-7-8-14-17(19-14)15(10)16(12)18-13/h1-6,9,14,17H,7-8H2 |
InChI Key |
BIIGQRJKOCTAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3C1O3)C4=NC5=CC=CC=C5C=C4C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



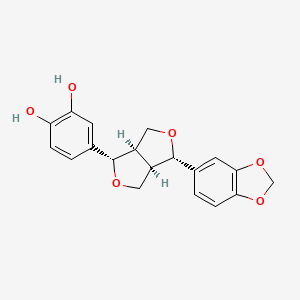
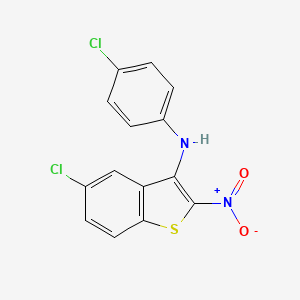
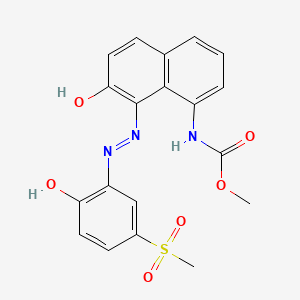

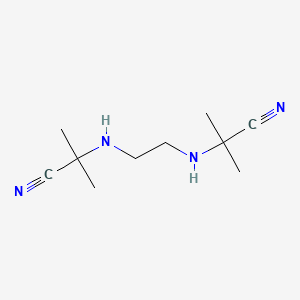
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
